molecular formula C14H12N4O2S B2925314 N-{[(phenylformamido)methanethioyl]amino}pyridine-4-carboxamide CAS No. 21531-83-9

N-{[(phenylformamido)methanethioyl]amino}pyridine-4-carboxamide

Cat. No.: B2925314
CAS No.: 21531-83-9
M. Wt: 300.34
InChI Key: ZPFCLBUPXVZSJN-UHFFFAOYSA-N
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Description

N-{[(phenylformamido)methanethioyl]amino}pyridine-4-carboxamide is a chemical compound with the molecular formula C14H12N4O2S and a molecular weight of 300.34 g/mol . This compound is known for its unique structure, which includes a pyridine ring, a phenyl group, and a formamido group connected through a methanethioyl linkage. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(phenylformamido)methanethioyl]amino}pyridine-4-carboxamide typically involves the reaction of pyridine-4-carboxylic acid with phenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade solvents and reagents to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-{[(phenylformamido)methanethioyl]amino}pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{[(phenylformamido)methanethioyl]amino}pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[(phenylformamido)methanethioyl]amino}pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-{[(phenylformamido)methanethioyl]amino}pyridine-3-carboxamide
  • N-{[(phenylformamido)methanethioyl]amino}pyridine-2-carboxamide
  • N-{[(phenylformamido)methanethioyl]amino}benzamide

Uniqueness

N-{[(phenylformamido)methanethioyl]amino}pyridine-4-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the formamido and methanethioyl groups also contributes to its distinct properties compared to similar compounds .

Properties

IUPAC Name

N-[(pyridine-4-carbonylamino)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c19-12(10-4-2-1-3-5-10)16-14(21)18-17-13(20)11-6-8-15-9-7-11/h1-9H,(H,17,20)(H2,16,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFCLBUPXVZSJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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